molecular formula C4H7ClN4O B193321 4-Amino-5-imidazolecarboxamide hydrochloride CAS No. 72-40-2

4-Amino-5-imidazolecarboxamide hydrochloride

Cat. No. B193321
CAS RN: 72-40-2
M. Wt: 162.58 g/mol
InChI Key: MXCUYSMIELHIQL-UHFFFAOYSA-N
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Description

4-Amino-5-imidazolecarboxamide hydrochloride, also known as AICA, is a compound used as a catalytic agent and petrochemical additive . It is a metabolite of temozolomide . It is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4 .


Synthesis Analysis

The synthesis of 4-Amino-5-imidazolecarboxamide hydrochloride has been described in several studies . An innovative and efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine is described .


Molecular Structure Analysis

The molecular formula of 4-Amino-5-imidazolecarboxamide hydrochloride is C4H7ClN4O . The InChI string is InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H .


Chemical Reactions Analysis

4-Amino-5-imidazolecarboxamide hydrochloride is used in the synthesis of heterocyclic compounds such as guanine .


Physical And Chemical Properties Analysis

4-Amino-5-imidazolecarboxamide hydrochloride is a very slightly beige fine powder . It is soluble in water at 50 mg/mL, forming a clear, light yellow solution . The melting point is 250-252 °C (dec.) (lit.) .

Scientific Research Applications

Corrosion Inhibition

  • Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride has been used in the study of corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .
  • Results or Outcomes: The compound was found to inhibit corrosion, but the source does not provide quantitative data or statistical analyses .

Synthesis of Heterocyclic Compounds

  • Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride is used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
  • Results or Outcomes: The compound is successfully incorporated into the structures of these heterocyclic compounds, but the source does not provide quantitative data or statistical analyses .

Potentiation of Carcinostatic Effect

  • Summary of Application: 4-Amino-5-imidazolecarboxamide hydrochloride has been used in combination with 8-azaguanine to potentiate its carcinostatic effect .
  • Methods of Application: The compound was administered in combination with 8-azaguanine to mice bearing the 8-azaguanine sensitive leukemia, L1210 .
  • Results or Outcomes: A pronounced potentiation of the carcinostatic effect of 8-azaguanine was observed when the drug was administered in combination with 4-amino-5-imidazolecarboxamide .

Safety And Hazards

The safety information for 4-Amino-5-imidazolecarboxamide hydrochloride indicates that it is a combustible solid . It is recommended to ensure adequate ventilation and use personal protective equipment as required . It is also recommended to avoid dust formation and not let this chemical enter the environment .

Future Directions

The future directions of 4-Amino-5-imidazolecarboxamide hydrochloride research could involve its use in the synthesis of heterocyclic compounds such as guanine . It could also be used in the treatment of various cancers, which has become a major focus of AMPK research over the past several years .

properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUYSMIELHIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883234
Record name 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1)
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Molecular Weight

162.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-imidazolecarboxamide hydrochloride

CAS RN

72-40-2
Record name 5-Aminoimidazole-4-carboxamide hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoimidazolecarboxamide hydrochloride
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Record name 72-40-2
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Record name 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1)
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Record name 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1)
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Record name 5-amino-1H-imidazole-4-carboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
HG Mandel, LW Law - Cancer Research, 1954 - AACR
A pronounced potentiation of the carcinostatic effect of 8-azaguanine was produced when the drug was administered in combination with 4-amino-5-imidazolecarboxamide to DBA/2 or …
Number of citations: 16 aacrjournals.org
TA Connors, HG Mandel… - International Journal of …, 1972 - Wiley Online Library
… CB 1954 (5-aziridinyl-2,4-dinitrobenzamide), melphalan and AIC (4-amino-5imidazolecarboxamide hydrochloride) were synthesized at the Chester Beatty Research Institute. In initial …
Number of citations: 30 onlinelibrary.wiley.com
E Shaw - Journal of Biological Chemistry, 1950 - Elsevier
The studies of Emil Fischer (1) on the chemical nature of the bases, adenine and guanine, derived from nucleic acids and of the alkaloids such as caffeine, theobromine, and …
Number of citations: 96 www.sciencedirect.com
GM Conzelman Jr, HG Mandel, PK Smith - Cancer Research, 1954 - AACR
… -bearing mice, twenty control mice and twenty mice transplanted with Sarcoma 37 4 days before the experiment were administered 4-amino-5imidazolecarboxamide hydrochloride as …
Number of citations: 20 aacrjournals.org
PE Carló, HG Mandel - Cancer Research, 1954 - AACR
… 4 - Amino-5- imidazolecarboxamide hydrochloride was prepared as reported previously (3). An aqueous solution of this compound neutralized with sodium carbonate was used for ad…
Number of citations: 25 aacrjournals.org
S Friedman, JS Gots - Journal of Biological Chemistry, 1953 - Elsevier
Materials and Methods Materials-Compounds were obtained commercially except that synthetic preparations of 4-amino-5-imidazolecarboxamide hydrochloride and isoguanine sulfate …
Number of citations: 23 www.sciencedirect.com
D Rogers, TE King, VH Cheldelin - Journal of Bacteriology, 1960 - Am Soc Microbiol
MATERIALS AND METHODS All materials employed were of commercial origin, 4 except for the glucosylglycine derivatives. Glucosylglycine ethyl ester was prepared by the method of …
Number of citations: 2 journals.asm.org
LL Bennett Jr, HE Skipper - Cancer Research, 1957 - AACR
… 4-Amino-5imidazolecarboxamide hydrochloride wasobtained from the California Foundation for Biochemical Research or from Cyclo Chemical Corporation. Sarcoma 180was grown in …
Number of citations: 13 aacrjournals.org
DW Nooner, E Sherwood, MA More, J Oró - Journal of Molecular Evolution, 1977 - Springer
… Cyanamide (Eastman mp 42C), 4-amino-5-imidazolecarboxamide hydrochloride grade A (AICA) (Calbiochem), adenosine 5'-triphosphate disodium salt (ATP) (Schwarz-Mann), L-…
Number of citations: 24 link.springer.com
G Setterfield, RE Duncan - The Journal of Cell Biology, 1955 - rupress.org
… , gu~,ine hydrochloride, xanthine, hypoxanthiue, and adenosine from Nutritional Biochemicals Co., Cleveland; desoxyadenosine and 4amino-5-imidazolecarboxamide hydrochloride …
Number of citations: 26 rupress.org

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